Fumonisin b2

Overview

Description

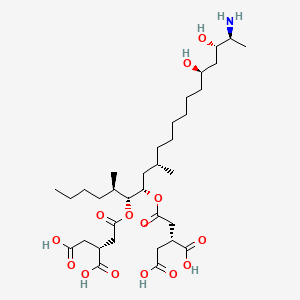

Fumonisin B2 is a fumonisin mycotoxin produced by the fungi Fusarium verticillioides and Aspergillus niger . It is a structural analog of fumonisin B3, lacking one hydroxy group compared to fumonisin B1 . Fumonisin B2 is more cytotoxic than fumonisin B1 .

Synthesis Analysis

Fumonisins are synthesized by a polyketide pathway and involve at least 16 clustered genes that encode biosynthetic enzymes and regulatory and transport proteins in Fusarium .Molecular Structure Analysis

The molecular formula of Fumonisin B2 is C34H59NO14 . It is a fumonisin that is (2S,3S,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,14,15-triol in which the hydroxy groups at positions 14 and 15 have each been esterified by condensation with the 1-carboxy group of 3-carboxyglutaric acid .Physical And Chemical Properties Analysis

Fumonisin B2 has a molecular weight of 705.8 g/mol . It is a primary amino compound, a diol, and a diester .Scientific Research Applications

Analysis in Broiler Chicken Feed and Excreta

Fumonisin B2, along with B1 and B3, and their hydrolyzed metabolites (HFB1, HFB2, and HFB3) can be quantitatively determined in broiler chicken feed and excreta . This is done using ultra-performance liquid chromatography combined with tandem mass spectrometry (UPLC-MS/MS) . This method enables the investigation of migration and transformation of fumonisins and their hydrolyzed forms in chickens, as well as further assessment of the exposure risk in the food chain .

Detoxification in Piglets

Fumonisin B2, particularly along with B1, produced mainly by Fusarium verticillioide and Fusarium proliferatum, are common contaminants in animal feed . They pose a serious threat to both animal and human health . The use of microbial enzymes to efficiently and specifically convert fumonisins into non-toxic or low-toxic metabolites has emerged as the most promising approach . Two carboxylesterases, FumD (FUM zyme®) and FumDSB, have been evaluated for their detoxification efficacy in piglets .

Recovery from Corn Products

Fumonisin B2 can be used to study the effect of temperatures from ambient to 150°C and solvent compositions on recovery of fumonisins from corn products . This can help in understanding the stability of fumonisins under different conditions and their extraction efficiency, which is crucial for accurate detection and quantification .

Mechanism of Action

Target of Action

Fumonisin B2 primarily targets the enzyme sphingosine acyltransferase, also known as ceramide synthase . This enzyme plays a crucial role in the biosynthesis of sphingolipids, a class of lipids that are vital components of cell membranes and have various biological functions .

Mode of Action

Fumonisin B2 interacts with its target by acting as a potent inhibitor of ceramide synthase . By inhibiting this enzyme, Fumonisin B2 disrupts the normal metabolism of sphingolipids . This disruption can lead to an accumulation of sphingoid bases and a decrease in complex sphingolipids .

Biochemical Pathways

The primary biochemical pathway affected by Fumonisin B2 is the sphingolipid metabolism pathway . The inhibition of ceramide synthase by Fumonisin B2 leads to a disruption in the balance of sphingolipids within the cell . This disruption can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It is known that fumonisin b2 can be found in various agricultural commodities, particularly maize, indicating that it can be absorbed and distributed in organisms that consume these commodities .

Result of Action

The disruption of sphingolipid metabolism by Fumonisin B2 can lead to various molecular and cellular effects. It has been reported that Fumonisin B2 is more cytotoxic than Fumonisin B1 . The cytotoxicity of Fumonisin B2 is likely due to the induction of apoptosis, or programmed cell death, in affected cells .

Action Environment

The action of Fumonisin B2 can be influenced by various environmental factors. For instance, the production of Fumonisin B2 by Fusarium fungi is affected by environmental conditions such as temperature and humidity . Furthermore, the contamination of agricultural commodities by Fumonisin B2 can be influenced by factors such as crop variety, geographical location, and storage conditions .

Safety and Hazards

Future Directions

The potential risks of fumonisins to animal and human health are associated almost exclusively with F. verticillioides or F. proliferatum-contaminated maize . Future initiatives to better understand the relationship between fumonisins and human health should emphasize validation of biomarkers, such as urinary fumonisin B1 concentration, as well as comparative studies to determine which animal models are most relevant to humans .

properties

IUPAC Name |

(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDPXZQHTDAXOZ-STOIETHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@H](C[C@@H]([C@H](C)N)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891857 | |

| Record name | Fumonisin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

705.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fumonisin b2 | |

CAS RN |

116355-84-1 | |

| Record name | Fumonisin B2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116355-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumonisin B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116355841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumonisin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fumonisin B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX4WHT4MKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

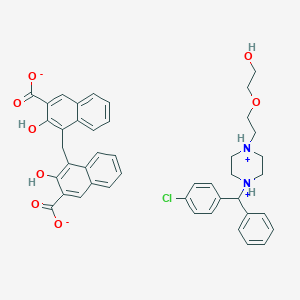

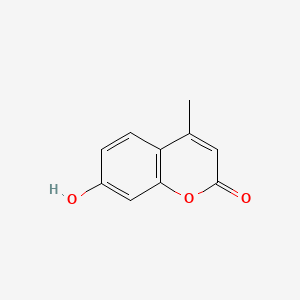

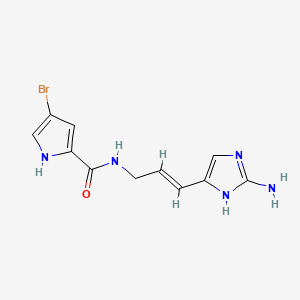

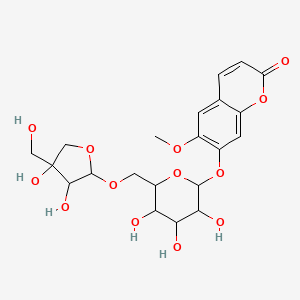

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Fumonisin B2?

A1: Fumonisin B2 (FB2), similar to its structural analogue Fumonisin B1, disrupts sphingolipid metabolism. [, , ] It does so by inhibiting ceramide synthase, a key enzyme in the biosynthesis of sphingolipids. []

Q2: What are the downstream consequences of FB2's interference with sphingolipid metabolism?

A2: The inhibition of ceramide synthase by FB2 leads to an accumulation of sphinganine and a decrease in complex sphingolipids. [, , ] This disruption in the balance of sphingolipids can trigger various cellular responses, including apoptosis, oxidative stress, and inflammation. [, , ]

Q3: What is the molecular formula and weight of Fumonisin B2?

A3: The molecular formula of Fumonisin B2 is C42H71NO15, and its molecular weight is 827.99 g/mol. []

Q4: Are there any characteristic spectroscopic data available for Fumonisin B2 identification?

A4: Yes, Fumonisin B2 can be identified using techniques like Fourier Transform Infrared (FTIR) spectroscopy. The presence of an amino group, identifiable by a peak at 1636-1639 cm-1, is a strong indicator of FB2 presence in samples. [] Additionally, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is widely used for FB2 identification and quantification. [, , , ]

Q5: Which fungi are known to produce Fumonisin B2?

A5: While Fumonisin B2 was initially associated with Fusarium species, recent research has revealed its production by Aspergillus niger. [, , , , ] This finding is significant because A. niger is commonly used in various industrial processes and is present in a wide range of food products. []

Q6: Do all strains of Aspergillus niger produce FB2?

A6: No, not all A. niger strains produce FB2. Research suggests that the presence of the fum8 gene, part of the fumonisin biosynthetic gene cluster, is correlated with FB2 production in A. niger. []

Q7: Are there specific environmental conditions that favor FB2 production?

A7: Yes, certain factors influence FB2 production. Studies have shown that A. niger produces more FB2 in media with high sugar or salt content, indicating that water activity plays a crucial role. [] Additionally, temperatures between 25-30°C appear to be optimal for FB2 production by A. niger. []

Q8: In which food and feed products has Fumonisin B2 been detected?

A8: Fumonisin B2 has been detected in various products, including:

- Cereals: Corn, wheat, and rice. []

- Dried fruits: Raisins and figs. [, ]

- Beverages: Coffee, wine, and beer. [, , ]

- Spices: Chilli, paprika, and ginger. []

Q9: Does the processing of food products affect FB2 levels?

A9: While some studies suggest FB2 is relatively stable during processing, research is ongoing to fully understand the impact of different processing methods on FB2 levels in food. [] For instance, FB2 can bind to components in corn-based products during processing, leading to the formation of “bound fumonisins” that might be missed by standard analytical methods. []

Q10: What are the known toxic effects of Fumonisin B2 in animals?

A10: Similar to FB1, FB2 disrupts sphingolipid metabolism in animals. [, ] Studies have shown that it can cause:

- Liver and kidney damage: In poultry, FB2 exposure has been linked to liver and kidney damage, even at relatively low levels. [, ]

- Immune suppression: FB2 exposure can suppress the immune system in poultry, making them more susceptible to infections. []

Q11: What are the common methods used for the detection and quantification of Fumonisin B2?

A11: The most common methods used for FB2 analysis include:

- HPLC coupled with fluorescence detection: This method involves derivatizing FB2 with a fluorescent reagent before HPLC separation and detection. []

- HPLC coupled with MS or MS/MS: This technique offers high sensitivity and selectivity for FB2 detection and quantification in complex matrices. [, , , ]

- FTIR spectroscopy: This method provides a rapid screening tool for identifying FB2 based on its spectral fingerprint. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2R,3S)-1-((((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxobutan-2-yl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1674102.png)

![2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid](/img/structure/B1674104.png)

![(2R)-N-(6-amino-2,2,4-trimethylhexyl)-3-naphthalen-1-yl-2-[(2-phenylethyl-(2-pyridin-2-ylethyl)carbamoyl)amino]propanamide](/img/structure/B1674109.png)

![(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[5-chloro-2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B1674114.png)

![5-chloro-4-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B1674116.png)

![7-(tert-Butyl)-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1674117.png)